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Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951 Get Quote

Originally developed by Bayer HealthCare AG, BAY-549, also known as Azaindole 1, is a

potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] This technical

guide provides an in-depth overview of the core preclinical data, experimental methodologies,

and the underlying signaling pathway associated with this compound, tailored for researchers,

scientists, and drug development professionals.

Core Compound Characteristics and In Vitro
Potency
BAY-549 is an ATP-competitive inhibitor of both major ROCK isoforms, ROCK1 and ROCK2.[3]

Its azaindole scaffold is a key structural feature that contributes to its high affinity and

selectivity.[1][2] The inhibitory activity of BAY-549 has been quantified through in vitro kinase

assays, demonstrating sub-nanomolar potency.

Table 1: In Vitro Inhibitory Activity of BAY-549

Target Species IC₅₀ (nM)

ROCK1 Human 0.6

ROCK2 Human 1.1

ROCK2 Murine 2.4

ROCK2 Rat 0.8
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Data sourced from MedChemExpress.

Mechanism of Action: The Rho/ROCK Signaling
Pathway
BAY-549 exerts its effects by inhibiting the Rho-associated protein kinases (ROCK1 and

ROCK2), which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK

pathway plays a pivotal role in regulating cellular processes such as smooth muscle

contraction, cell adhesion, and motility.

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated

ROCK, in turn, phosphorylates several downstream substrates, most notably Myosin Light

Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC promotes

actomyosin contraction. Concurrently, ROCK phosphorylates and inactivates MLCP, further

increasing the levels of phosphorylated MLC and leading to sustained contraction. BAY-549, by

competitively inhibiting ATP binding to ROCK, prevents these phosphorylation events, leading

to vasodilation and a reduction in blood pressure.
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Figure 1: Simplified signaling pathway of BAY-549's mechanism of action.

Preclinical Efficacy: In Vitro and In Vivo Studies
The therapeutic potential of BAY-549 as a vasodilator and antihypertensive agent has been

demonstrated in a series of preclinical studies.

In Vitro Vasorelaxation
The ability of BAY-549 to induce vasorelaxation was assessed in isolated rabbit saphenous

artery preparations.

Table 2: In Vitro Vasorelaxation Effect of BAY-549

Tissue Agonist IC₅₀ (nM)

Rabbit Saphenous Artery Phenylephrine 65

Data sourced from Selleck Chemicals.[3]

In Vivo Antihypertensive Effects
The antihypertensive effects of BAY-549 were evaluated in both normotensive and

hypertensive rat models.

Table 3: In Vivo Blood Pressure Reduction by BAY-549 in Anesthetized Normotensive Rats

(Intravenous Administration)

Dose (mg/kg)
Maximal Blood Pressure Reduction
(mmHg)

0.03 8

0.1 18

0.3 35

Data sourced from Selleck Chemicals.[3]
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Table 4: In Vivo Blood Pressure Reduction by BAY-549 in Conscious Spontaneously

Hypertensive Rats (Oral Administration)

Dose (mg/kg) Observation

1, 3, 10
Dose-dependent and long-lasting decrease in

mean blood pressure.

Data sourced from MedChemExpress.

Experimental Protocols
In Vitro Kinase Assay for ROCK Inhibition
The inhibitory activity of BAY-549 on ROCK1 and ROCK2 was determined using a biochemical

in vitro kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of BAY-549 against

human ROCK1 and ROCK2.

Materials:

Recombinant human ROCK1 and ROCK2 enzymes

Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)

ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

BAY-549 in various concentrations

96-well plates

Detection system (e.g., radiometric, fluorescence, or luminescence-based)

Procedure:
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Enzyme and Substrate Preparation: Recombinant ROCK enzyme and the peptide substrate

are diluted to their optimal concentrations in the assay buffer.

Compound Preparation: A serial dilution of BAY-549 is prepared in DMSO and then further

diluted in the assay buffer.

Reaction Initiation: The ROCK enzyme, substrate, and varying concentrations of BAY-549
(or vehicle control) are combined in the wells of a 96-well plate. The kinase reaction is

initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

defined period (e.g., 30-60 minutes).

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA)

or by washing the plate.

Signal Detection: The amount of phosphorylated substrate is quantified using a suitable

detection method. The signal is inversely proportional to the inhibitory activity of BAY-549.

Data Analysis: The percentage of inhibition at each concentration of BAY-549 is calculated

relative to the control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-

response curve.
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Figure 2: General workflow for an in vitro kinase assay to determine ROCK inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1682951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenylephrine-Induced Contraction in Rabbit
Saphenous Artery
This ex vivo experiment assesses the vasorelaxant properties of a compound on isolated

arterial tissue.

Objective: To determine the IC₅₀ of BAY-549 for the inhibition of phenylephrine-induced

vascular contraction.

Materials:

Male New Zealand White rabbits

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

Phenylephrine (a selective α1-adrenergic receptor agonist)

BAY-549

Organ bath system with isometric force transducers

Procedure:

Tissue Preparation: The saphenous artery is carefully dissected from a euthanized rabbit

and cut into rings (2-3 mm in width).

Mounting: The arterial rings are mounted in an organ bath containing oxygenated Krebs-

Henseleit solution at 37°C and connected to isometric force transducers.

Equilibration: The tissues are allowed to equilibrate for a period of time (e.g., 60-90 minutes)

under a basal tension.

Contraction Induction: The arterial rings are pre-contracted with a submaximal concentration

of phenylephrine to induce a stable contraction.

Cumulative Addition of BAY-549: Once a stable plateau of contraction is achieved,

increasing cumulative concentrations of BAY-549 are added to the organ bath.
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Data Recording: The relaxation response at each concentration is recorded as a percentage

of the initial phenylephrine-induced contraction.

Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.

In Vivo Blood Pressure Measurement in Anesthetized
Normotensive Rats
This in vivo model evaluates the acute effect of an intravenously administered compound on

systemic blood pressure.

Objective: To measure the dose-dependent reduction in blood pressure following intravenous

administration of BAY-549.

Materials:

Normotensive male Wistar rats

Anesthetic agent (e.g., pentobarbital sodium)

Catheters for cannulation of the femoral artery and vein

Pressure transducer and data acquisition system

BAY-549 formulated for intravenous injection

Procedure:

Animal Preparation: Rats are anesthetized, and the femoral artery and vein are surgically

exposed and cannulated.

Instrumentation: The arterial catheter is connected to a pressure transducer to continuously

monitor blood pressure and heart rate. The venous catheter is used for drug administration.

Stabilization: A stabilization period is allowed after surgery for the cardiovascular parameters

to reach a steady state.
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Drug Administration: Increasing doses of BAY-549 are administered intravenously as a bolus

injection.

Data Recording: Blood pressure and heart rate are continuously recorded before and after

each dose administration.

Data Analysis: The maximal change in blood pressure from the baseline is determined for

each dose.

In Vivo Blood Pressure Measurement in Conscious
Spontaneously Hypertensive Rats (SHR)
This model assesses the antihypertensive efficacy of an orally administered compound in a

genetic model of hypertension.

Objective: To evaluate the effect of oral administration of BAY-549 on blood pressure in

conscious, freely moving SHRs.

Materials:

Male Spontaneously Hypertensive Rats (SHRs)

Telemetry system for blood pressure monitoring (implantable transmitter and receiver) or tail-

cuff plethysmography system

BAY-549 formulated for oral gavage

Procedure:

Animal Preparation (Telemetry): For continuous monitoring, a telemetry transmitter is

surgically implanted into the abdominal aorta of the rats. A recovery period is allowed post-

surgery.

Acclimatization (Tail-Cuff): For the tail-cuff method, rats are accustomed to the restraining

device and procedure over several days to minimize stress-induced blood pressure

variations.[4][5]
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Baseline Measurement: Baseline blood pressure and heart rate are recorded before drug

administration.

Drug Administration: BAY-549 is administered via oral gavage.

Data Recording: Blood pressure and heart rate are monitored at various time points after

administration to assess the onset and duration of the antihypertensive effect.

Data Analysis: The change in blood pressure from baseline is calculated for each dose and

time point.

Conclusion
BAY-549, originally developed by Bayer, is a highly potent and selective ROCK inhibitor with

demonstrated efficacy in preclinical models of vasorelaxation and hypertension. Its well-defined

mechanism of action within the Rho/ROCK signaling pathway and its favorable in vitro and in

vivo profiles underscore its significance as a valuable research tool and a potential therapeutic

agent. The experimental protocols detailed herein provide a framework for the continued

investigation of this and similar compounds targeting the Rho-associated protein kinases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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